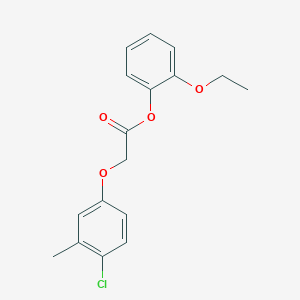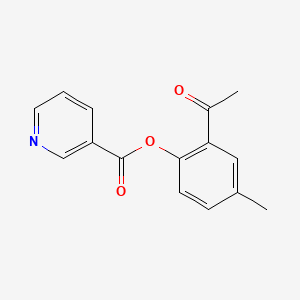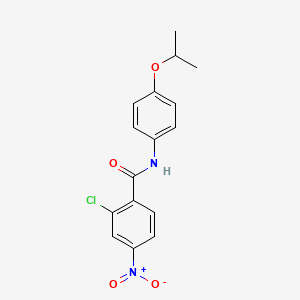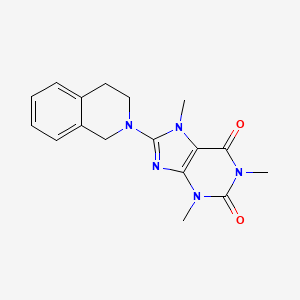![molecular formula C17H18N2O4 B5625218 N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation processes, often carried out in continuous flow reactors to ensure efficiency and high yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a hydroxyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of hydroxylated derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide can be compared with other similar compounds such as:
N-[2-(4-methoxyphenyl)ethyl]-2-methylbenzamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide: Similar structure but with variations in the position of the nitro group, affecting its reactivity and applications.
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-4-nitrobenzamide: Another positional isomer with distinct properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-15(4-3-5-16(12)19(21)22)17(20)18-11-10-13-6-8-14(23-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJJSPXBSQUEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one](/img/structure/B5625137.png)

![N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B5625147.png)
![3,5-dimethyl-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5625161.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)

![[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione](/img/structure/B5625186.png)

![1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B5625201.png)
![4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B5625202.png)
![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)

